molecular formula C16H26 B14716071 7,9-Hexadecadiyne CAS No. 18277-20-8

7,9-Hexadecadiyne

Cat. No.: B14716071
CAS No.: 18277-20-8
M. Wt: 218.38 g/mol
InChI Key: NBHZWTSKGTYSSF-UHFFFAOYSA-N
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Description

7,9-Hexadecadiyne (C₁₆H₂₄) is a linear aliphatic diyne with triple bonds at positions 7 and 9. It is primarily utilized in organic synthesis as a precursor for stereoselective catalytic reactions, such as hydrophosphination, and as a byproduct in Sonogashira coupling processes. Its structure enables unique reactivity patterns due to the conjugated nature of the triple bonds, which influences regioselectivity and product stereochemistry in organometallic transformations .

Properties

CAS No.

18277-20-8

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

hexadeca-7,9-diyne

InChI

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

NBHZWTSKGTYSSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,9-Hexadecadiyne has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .

Comparison with Similar Compounds

Structural Isomers and Homologs

The following table summarizes key structural and synthetic differences between 7,9-Hexadecadiyne and related alkynes:

Compound Molecular Formula Triple Bond Positions Key Synthesis Method Reactivity in Hydrophosphination Reference
This compound C₁₆H₂₄ 7,9 (conjugated) Byproduct of Sonogashira coupling Forms (Z,Z)-bis(diphenylphosphinyl)diene
1,3-Deccadiyne C₁₀H₁₄ 1,3 (terminal) Sonogashira coupling of vinylidene chloride Forms enediyne products under similar conditions
2,2,7,7-Tetramethyl-3,5-octadiyne C₁₀H₁₄ 3,5 (branched) Catalytic hydrophosphination of diynes Yields allene and diene mixtures
6,9-Hexadecadiyne (16-chloro-) C₁₆H₂₃Cl 6,9 (chlorinated) Not explicitly detailed (CAS 98814-47-2) Likely altered reactivity due to Cl substituent

Reactivity in Catalytic Hydrophosphination

This compound exhibits distinct stereoselectivity when subjected to ytterbium-catalyzed hydrophosphination with Ph₂PH, yielding the (Z,Z)-bis(diphenylphosphinyl)diene 96 in high selectivity (Scheme 51 in ). In contrast, the branched diyne 2,2,7,7-tetramethyl-3,5-octadiyne produces a mixture of diene 97 and allene 98 , with the latter dominating. This highlights the role of steric hindrance and triple bond positioning in directing reaction pathways .

Key Research Findings

  • Catalytic Specificity: Organolanthanide complexes (e.g., Yb-imine catalysts) selectively activate this compound for hydrophosphination, whereas bulkier diynes favor allene formation due to steric effects .
  • Byproduct Mitigation : Optimizing vinylidene chloride stoichiometry (≥1.5 equivalents) reduces this compound formation to <5%, enhancing yields of target enynes .

Notes on Non-Comparable Compounds

Several compounds in the evidence, such as 7,9(11)-diene-type triterpenes (e.g., lanosta-7,9(11)-dienes from Poria cocos), share numerical nomenclature but belong to entirely distinct chemical classes (steroids vs. alkynes). These triterpenes exhibit biological activities (e.g., antitumor effects) unrelated to the synthetic utility of this compound and are excluded from this comparison .

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